4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran
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Overview
Description
4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a fluoro-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of 2-fluoro-4-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxidized products.
Scientific Research Applications
4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can affect the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluoro-5-nitrophenoxy)methyl]tetrahydro-2H-pyran
- 4-[(2-Chloro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran
- 4-[(2-Fluoro-4-aminophenoxy)methyl]tetrahydro-2H-pyran
Uniqueness
4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the tetrahydropyran ring makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
4-[(2-fluoro-4-nitrophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c13-11-7-10(14(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGCXRBNFHNQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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